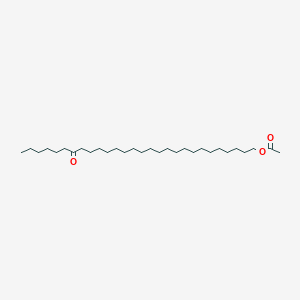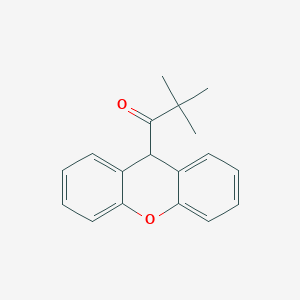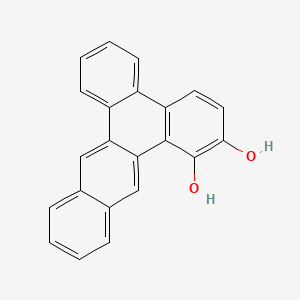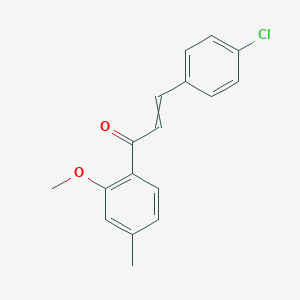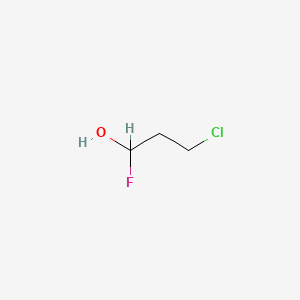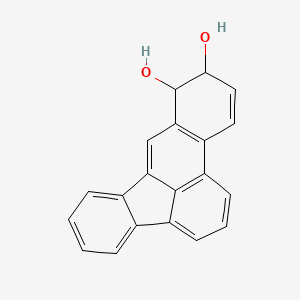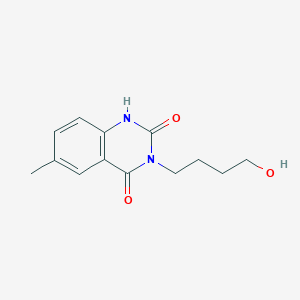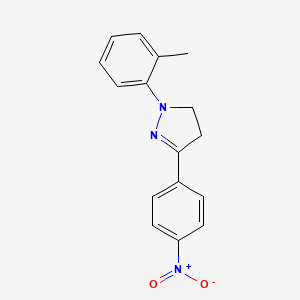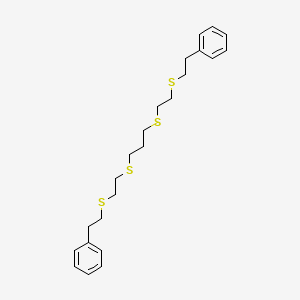
1,15-Diphenyl-3,6,10,13-tetrathiapentadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,15-Diphenyl-3,6,10,13-tetrathiapentadecane is an organic compound characterized by the presence of phenyl groups and sulfur atoms within its molecular structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,15-Diphenyl-3,6,10,13-tetrathiapentadecane typically involves the following steps:
Formation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds that contain the necessary phenyl and sulfur groups.
Coupling Reactions: These intermediates undergo coupling reactions to form the desired tetrathiapentadecane structure. Common reagents used in these reactions include organolithium reagents and transition metal catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis systems can also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1,15-Diphenyl-3,6,10,13-tetrathiapentadecane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.
科学研究应用
1,15-Diphenyl-3,6,10,13-tetrathiapentadecane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of sulfur-containing compounds and their reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as conductivity or stability.
作用机制
The mechanism by which 1,15-Diphenyl-3,6,10,13-tetrathiapentadecane exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The sulfur atoms in the compound can form bonds with metal ions or participate in redox reactions, influencing biological pathways and cellular processes.
相似化合物的比较
Similar Compounds
1,6-Diphenyl-1,3,5-hexatriene: Known for its use as a fluorescent probe in membrane studies.
3,6-Diphenyl-1,2,4,5-tetrazine: Participates in cycloaddition reactions and is used in materials science.
Uniqueness
1,15-Diphenyl-3,6,10,13-tetrathiapentadecane is unique due to its extended carbon chain and multiple sulfur atoms, which confer distinct chemical properties and reactivity compared to other phenyl-containing compounds
属性
CAS 编号 |
141456-00-0 |
|---|---|
分子式 |
C23H32S4 |
分子量 |
436.8 g/mol |
IUPAC 名称 |
2-[2-[3-[2-(2-phenylethylsulfanyl)ethylsulfanyl]propylsulfanyl]ethylsulfanyl]ethylbenzene |
InChI |
InChI=1S/C23H32S4/c1-3-8-22(9-4-1)12-16-26-20-18-24-14-7-15-25-19-21-27-17-13-23-10-5-2-6-11-23/h1-6,8-11H,7,12-21H2 |
InChI 键 |
DZNARPUHOPOMGL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCSCCSCCCSCCSCCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


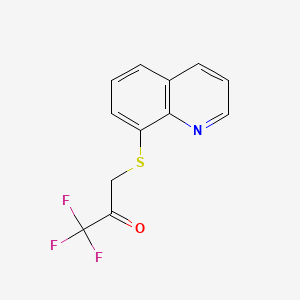

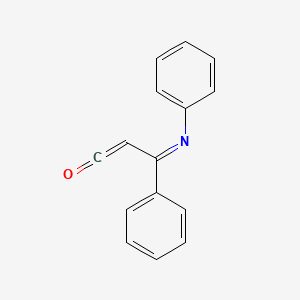
![(E,E)-N,N'-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine]](/img/structure/B14270368.png)
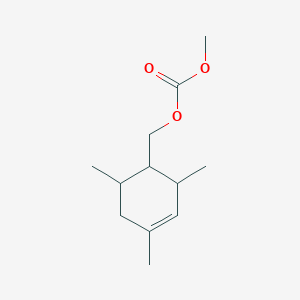
![2-Amino-3,6-dihydroimidazo[4,5-f]quinolin-7-one](/img/structure/B14270388.png)
